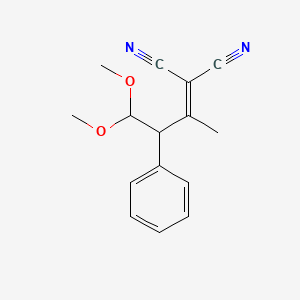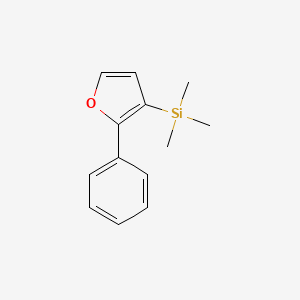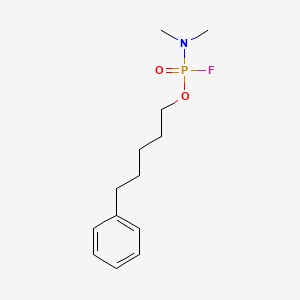
Phosphonofluoridic acid, dimethyl-, 5-phenylpentyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphonofluoridic acid, dimethyl-, 5-phenylpentyl ester is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This particular compound is notable for its unique structure, which includes a phosphonofluoridic acid moiety and a phenylpentyl ester group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phosphonofluoridic acid, dimethyl-, 5-phenylpentyl ester typically involves the esterification of phosphonofluoridic acid with 5-phenylpentanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters, such as temperature and pressure, is common to optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Phosphonofluoridic acid, dimethyl-, 5-phenylpentyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water, yielding phosphonofluoridic acid and 5-phenylpentanol.
Oxidation: The phenyl group can be oxidized to form corresponding carboxylic acids.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, with reagents such as hydrochloric acid or sodium hydroxide.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Nucleophiles like ammonia or thiourea under mild conditions.
Major Products
Hydrolysis: Phosphonofluoridic acid and 5-phenylpentanol.
Oxidation: Carboxylic acids derived from the phenyl group.
Substitution: Various substituted phosphonofluoridic acid derivatives.
Applications De Recherche Scientifique
Phosphonofluoridic acid, dimethyl-, 5-phenylpentyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: Studied for its potential as a biochemical probe to investigate enzyme mechanisms.
Medicine: Explored for its potential use in drug development, particularly as a precursor for phosphonate-based drugs.
Industry: Utilized in the production of specialty chemicals and materials, such as flame retardants and plasticizers.
Mécanisme D'action
The mechanism by which phosphonofluoridic acid, dimethyl-, 5-phenylpentyl ester exerts its effects involves the interaction of its phosphonofluoridic acid moiety with various molecular targets. The ester group can undergo hydrolysis, releasing the active phosphonofluoridic acid, which can then interact with enzymes or other proteins, inhibiting their activity or altering their function. The phenyl group may also contribute to the compound’s binding affinity and specificity for certain targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phosphonofluoridic acid, methyl-, cycloheptyl ester
- Phosphonofluoridic acid, (1-methylethyl)-, cyclohexyl ester
- Cyclohexyl methylphosphonofluoridate
Uniqueness
Phosphonofluoridic acid, dimethyl-, 5-phenylpentyl ester is unique due to its specific ester group, which imparts distinct chemical and physical properties. The presence of the phenyl group enhances its stability and reactivity compared to other similar compounds. Additionally, its ability to undergo a variety of chemical reactions makes it a versatile reagent in both research and industrial applications.
Propriétés
Numéro CAS |
85473-38-7 |
|---|---|
Formule moléculaire |
C13H21FNO2P |
Poids moléculaire |
273.28 g/mol |
Nom IUPAC |
N-[fluoro(5-phenylpentoxy)phosphoryl]-N-methylmethanamine |
InChI |
InChI=1S/C13H21FNO2P/c1-15(2)18(14,16)17-12-8-4-7-11-13-9-5-3-6-10-13/h3,5-6,9-10H,4,7-8,11-12H2,1-2H3 |
Clé InChI |
CDVVCKSQOXFHKP-UHFFFAOYSA-N |
SMILES canonique |
CN(C)P(=O)(OCCCCCC1=CC=CC=C1)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


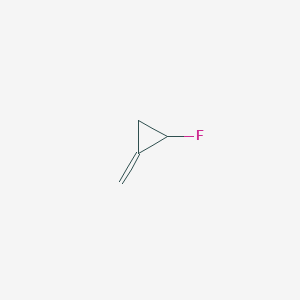

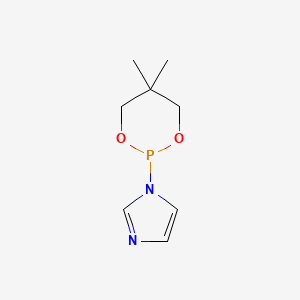
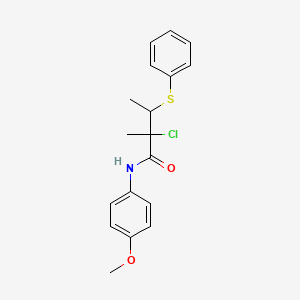
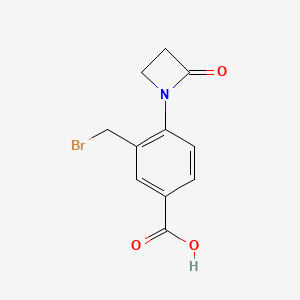
![6-Bromo-10-methyl-5H-benzo[a]phenoxazin-5-one](/img/structure/B14410909.png)
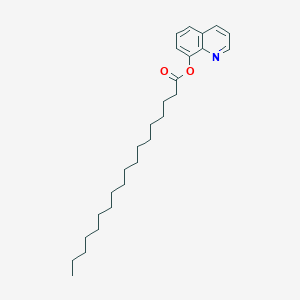
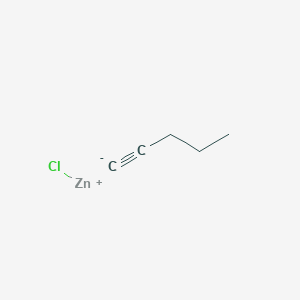
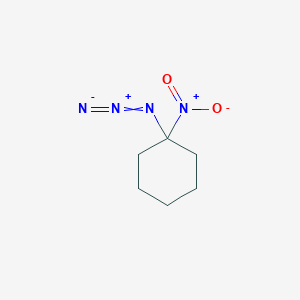
![2,2-Dimethyl-1-(trimethylsilyl)-2,3-dihydro-1H-naphtho[1,8-cd]siline](/img/structure/B14410931.png)
![4-({Tris[(propan-2-yl)oxy]silyl}amino)benzonitrile](/img/structure/B14410932.png)
![6-(3-Iodopropyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B14410934.png)
